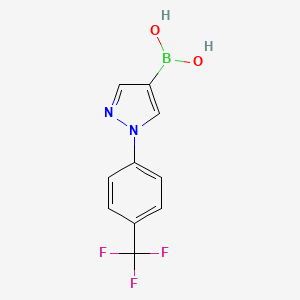
1-(4-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid is a compound of interest in the field of organic chemistry, particularly in the context of its potential use as a building block for drug discovery and materials chemistry. The presence of the trifluoromethyl group and the boronic acid moiety makes it a valuable compound for various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a powerful tool for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of related trifluoromethyl-substituted pyrazolylboronic acids and esters has been achieved through lithiation-boronation protocols. These methods involve the formation of a lithiated intermediate which is then reacted with a boron-containing reagent to form the boronic acid or ester . An improved synthesis route for a similar compound, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, has been reported, which involves the isolation of a lithium hydroxy ate complex that demonstrates long-term bench stability and can be directly used in Suzuki couplings .
Molecular Structure Analysis
X-ray crystallography has been employed to characterize the structure of various pyrazolylboronic acids and esters. These structural analyses are crucial for understanding the molecular conformation and the potential for hydrogen bonding, which can influence the reactivity and the utility of these compounds in further chemical transformations .
Chemical Reactions Analysis
Trifluoromethyl-substituted pyrazolylboronic acids and esters have been shown to participate effectively in Suzuki-Miyaura cross-coupling reactions, yielding a range of heteroaryl-trifluoromethylpyrazoles. The addition of potassium formate can suppress homocoupling, and further functionalization is possible through halogenation and subsequent cross-coupling to yield tetra-substituted pyrazolyl derivatives . Additionally, boronic acids have been used as catalysts in dehydrative amidation reactions, indicating their versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by the presence of the trifluoromethyl group and the boronic acid functionality. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity of the boronic acid and its reactivity in coupling reactions. The boronic acid moiety is also sensitive to the presence of water and can form reversible covalent bonds with diols, which is a key feature exploited in Suzuki-Miyaura cross-coupling . The stability and reactivity of these compounds can be further modulated by the introduction of silyl or germyl groups, as demonstrated in the synthesis of silylated or germylated pyrazoleboronic acids .
科学的研究の応用
Synthesis of Biologically Active Compounds : 1-Alkyl-pyrazole acid, a similar compound, is an important intermediate for the synthesis of many biologically active compounds (Zhang Yu-jua, 2013).
Regiospecific Synthesis : A procedure for the regiospecific preparation of 1-substituted-5-hydroxy-1H-pyrazoles, which involves the coupling of monosubstituted benzyl carbazates and subsequent derivatization, utilizes trifluoromethane sulfonates that can undergo palladium-mediated Suzuki coupling with a variety of boronic acids (P. Dragovich et al., 2007).
Silylation and Boronation : A series of 1-alkyl-1H-pyrazol-4-ylboronic acids were obtained through sequential lithiation/silylation and lithiation/boronation of 1-alkyl-1H-4-bromopyrazoles, demonstrating the versatility of pyrazoleboronic acids in organic synthesis (K. Durka et al., 2015).
Improved Synthesis for Suzuki Couplings : An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester was reported, highlighting its application in Suzuki couplings, a pivotal reaction in organic chemistry (Peter R. Mullens, 2009).
Fluorescent Dyes Development : Pyrazolylpyrene (Pyrazoolympicene) chromophores, derived from pyrazole compounds, have been used to create highly fluorescent dyes, indicating potential applications in material sciences and sensing technologies (Anna Wrona-Piotrowicz et al., 2022).
Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally related to 1-(4-Trifluoromethylphenyl)-1H-pyrazole-4-boronic acid, showed promising antifungal activity, suggesting potential applications in agricultural and pharmaceutical sciences (Shijie Du et al., 2015).
Catalysis in Organic Reactions : Pyrazole-containing compounds have been used as ligands in metal complexes for catalysis in cross-coupling reactions, demonstrating the importance of pyrazole derivatives in catalytic processes (Edward Ocansey et al., 2018).
特性
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BF3N2O2/c12-10(13,14)7-1-3-9(4-2-7)16-6-8(5-15-16)11(17)18/h1-6,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBBNAEFNIHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502275.png)
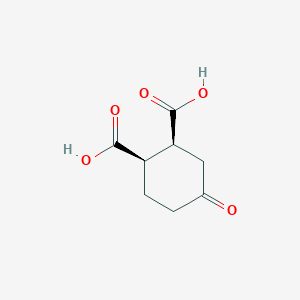
![[4-(Imidazol-1-ylmethyl)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2502277.png)
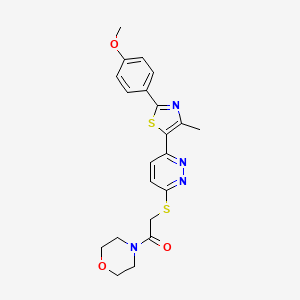
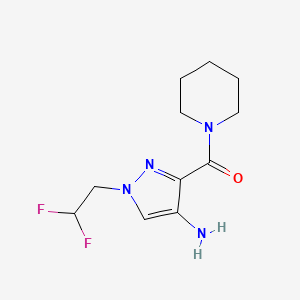
![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)
![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)
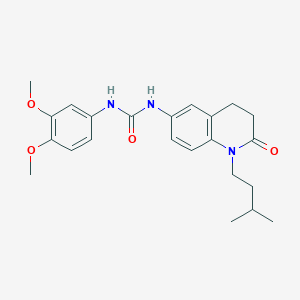
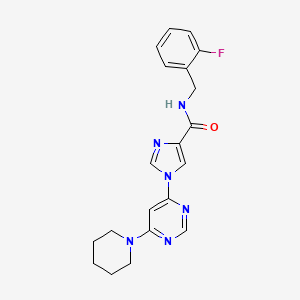
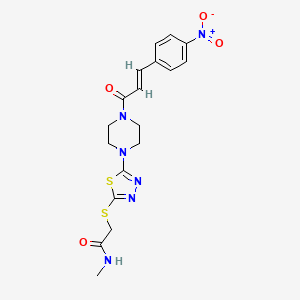
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)


![2-(5-((2-amino-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2502294.png)